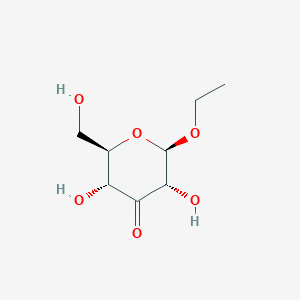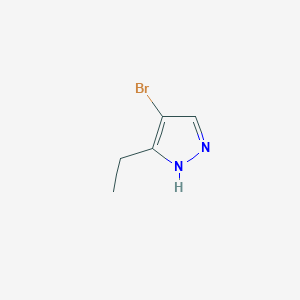
Benzenamine, 4,4'-oxybis[2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-oxybis[2,6-dimethyl- is a chemical compound with the molecular formula C12H12N2O. It is also known by other names such as Aniline, 4,4’-oxydi-, p-Aminophenyl ether, and p,p’-Diaminodiphenyl ether . This compound is characterized by the presence of two benzenamine groups connected by an oxygen atom, with two methyl groups attached to each benzenamine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-oxybis[2,6-dimethyl- typically involves the reaction of 4-nitroaniline with 4-nitrophenol in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out in an acidic medium, usually hydrochloric acid, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4,4’-oxybis[2,6-dimethyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-oxybis[2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of nitro groups to amines is a common reaction.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin chloride, and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benzenamine, 4,4’-oxybis[2,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of high-performance materials such as polyimides and epoxy resins.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-oxybis[2,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. It can also interact with receptors on cell membranes, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Aniline, 4,4’-oxydi-
- p-Aminophenyl ether
- p,p’-Diaminodiphenyl ether
- p,p’-Oxydianiline
- Bis(p-aminophenyl) ether
- Bis(4-aminophenyl) ether
- Diaminodiphenyl ether
- Oxybis[4-aminobenzene]
- Oxydi-p-phenylenediamine
- 4-Aminophenyl ether
- 4,4’-Diaminodiphenyl ether
- 4,4’-Diaminodiphenyl oxide
- 4,4’-Diaminophenyl ether
- 4,4’-Oxybis[aniline]
- 4,4’-Oxydianiline
- di(4-Aminophenyl) ether
- p,p’-Oxybis(aniline)
- Dadpe
- Ether, 4,4’-diaminodiphenyl-
- NCI-C50146
- Oxydianiline
- 4,4-Dadpe
- 4,4-Diaminodiphenyl ether
- 4,4-Oxydianiline
- 4,4’-Diaminobiphenyl oxide
- 4,4’-Oxybisbenzenamine
- 4,4’-Oxydiphenylamine
- 4,4’-Diaminophenyl oxide
- NSC 37075
- 4-(4-Aminophenoxy)phenylamine
Uniqueness
Benzenamine, 4,4’-oxybis[2,6-dimethyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-(4-amino-3,5-dimethylphenoxy)-2,6-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8H,17-18H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGMCBYCZBUHIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC(=C(C(=C2)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1S,2S)-2-phenylcyclopropyl]ethanone](/img/structure/B178685.png)

![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate](/img/structure/B178689.png)








